3-(Benzylamino)-5,5-dimethylcyclohex-3-en-1-one

Anticonvulsant Maximal Electroshock Seizure (MES) Structure-Activity Relationship

Researchers sourcing enaminone building blocks often face batch-to-batch variability that invalidates SAR data. This 5,5-dimethylcyclohexenone derivative provides a structurally authenticated benchmark for anticonvulsant screening with well-defined pharmacological parameters. - Benchmark ED₅₀ (53 mg/kg) & TD₅₀ (148 mg/kg) for MES model validation - Calculated LogP 4.0 enables precise lipophilicity-to-CNS penetration correlation - Defined therapeutic index (TI=2.8) serves as a comparator for toxicity optimization

Molecular Formula C15H19NO
Molecular Weight 229.32 g/mol
CAS No. 587852-26-4
Cat. No. B3146023
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Benzylamino)-5,5-dimethylcyclohex-3-en-1-one
CAS587852-26-4
Molecular FormulaC15H19NO
Molecular Weight229.32 g/mol
Structural Identifiers
SMILESCC1(CC(=O)CC(=C1)NCC2=CC=CC=C2)C
InChIInChI=1S/C15H19NO/c1-15(2)9-13(8-14(17)10-15)16-11-12-6-4-3-5-7-12/h3-7,9,16H,8,10-11H2,1-2H3
InChIKeyFAYXWGWHGCLUAC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(Benzylamino)-5,5-dimethylcyclohex-3-en-1-one: Chemical Identity


3-(Benzylamino)-5,5-dimethylcyclohex-3-en-1-one (CAS 587852-26-4) is a synthetic enaminone, a class of compounds characterized by an N–C=C–C=O conjugated system [1]. This compound features a 5,5-dimethyl substitution on a cyclohexenone core, which imparts specific steric and electronic properties distinct from non-methylated analogs. It has a molecular formula of C15H19NO and a molecular weight of 229.32 g/mol . As an enaminone, it is primarily investigated as a building block in medicinal chemistry and as a probe for studying anticonvulsant mechanisms [1].

1
Enaminone SAR studies on cyclohexenone ring substitution
2
CNS penetration probe linked to lipophilicity differences
3
MES seizure model tool for 5,5-dimethyl substitution benchmarking

3-(Benzylamino)-5,5-dimethylcyclohex-3-en-1-one: Structural Uniqueness vs Analogs


The assumption that all benzylamino-enaminones are functionally equivalent is invalidated by the documented impact of seemingly minor structural modifications. Specifically, the presence of the 5,5-dimethyl group on the cyclohexenone ring, as found in compound 3r, critically alters both the compound's lipophilicity and its three-dimensional conformation compared to its non-methylated counterpart, 3p [1]. The three-dimensional structure of the enaminone system, including the HN–C=C–C=O motif and the relative spatial arrangement of the phenyl ring, is a key determinant of anticonvulsant activity [2]. Substitution with a methyl group or alterations to the cyclohexenone core have been shown to abolish activity, underscoring the need for precise compound selection rather than generic analog substitution [1].

Target
3-(Benzylamino)-5,5-dimethylcyclohex-3-en-1-one
Analog May Differ
Non-methylated analog (3p) shows substantially lower seizure model response
Target
Defined MES ED50 and TD50 profile
Analog May Differ
Lead compound 3a shows wider tolerability margin; safety index may not transfer
Target
Higher lipophilicity (XLogP3 4.0)
Analog May Differ
Less lipophilic analogs may exhibit altered CNS bioavailability profile

3-(Benzylamino)-5,5-dimethylcyclohex-3-en-1-one: Quantitative Evidence vs Analogs


Anticonvulsant Potency: MES Model Comparison

The target compound, 3-(benzylamino)-5,5-dimethylcyclohex-3-en-1-one (designated 3r), demonstrates quantifiable anticonvulsant activity in the maximal electroshock seizure (MES) model, whereas the structurally analogous non-methylated compound 3-N-(benzylamino)cyclohex-2-en-1-one (3p) is reported as significantly less active [1].

MES Potency: 3r vs 3p
Direct head-to-head comparison
3r ED50 = 53 mg/kg
3p reported as less active
5,5-dimethyl substitution is critical for MES model response context
ip administration in mice; MES model data
Anticonvulsant Maximal Electroshock Seizure (MES) Structure-Activity Relationship

Therapeutic Index: Safety Margin Comparison

The therapeutic index (TI), calculated as TD50/ED50, provides a measure of the safety margin. For compound 3r, the TI is 2.8 (148/53 mg/kg) in mice [1]. In comparison, the lead enaminone in this series, methyl 4-N-(benzylamino)-6-methyl-2-oxocyclohex-3-en-1-oate (3a), exhibits a higher TI of >7.7 (>500/64.7 mg/kg) in the same model [1].

Therapeutic Index: 3r vs 3a
Direct head-to-head comparison
3r TI = 2.8
Lead compound 3a TI > 7.7
Narrower tolerability margin relative to optimized lead compound
Rotarod neurotoxicity assessment; endpoint context may differ across models
Therapeutic Index Toxicity Neurotoxicity Anticonvulsant

Lipophilicity and Blood-Brain Barrier Permeability

The 5,5-dimethyl substitution significantly increases the predicted lipophilicity of the compound. The target compound 3r has a calculated XLogP3 value of 4.0 [1], whereas its non-methylated analog, 3-(benzylamino)cyclohex-2-en-1-one (3p), has a LogP of 2.41 .

Lipophilicity: 3r vs 3p
Class-level inference
3r XLogP3 = 4.0
3p LogP = 2.41 (≈40-fold difference)
Higher predicted lipophilicity may support CNS bioavailability review
In silico values from vendor database; data to verify experimentally
Lipophilicity Blood-Brain Barrier Permeability Physicochemical Properties Drug Likeness

3-(Benzylamino)-5,5-dimethylcyclohex-3-en-1-one: Application Scenarios


SAR Studies in Enaminone Anticonvulsants

This compound is ideally suited as a reference standard in SAR studies aimed at understanding the impact of cyclohexenone ring substitution on anticonvulsant potency and toxicity. Its quantifiable ED50 (53 mg/kg) and TD50 (148 mg/kg) values in the MES model [1] provide a concrete benchmark against which new analogs with different substituents can be evaluated. Researchers can use 3r to map the pharmacophore requirements for activity and to identify structural modifications that improve the therapeutic index beyond 2.8.

Lipophilicity vs CNS Bioavailability in Enaminones

With its calculated XLogP3 of 4.0 [1], compound 3r serves as a valuable tool for probing the relationship between lipophilicity and CNS penetration within the enaminone class. Studies comparing the brain-to-plasma ratio of 3r against less lipophilic analogs like 3p (LogP 2.41) [2] can directly test the hypothesis that increased lipophilicity correlates with improved brain uptake. This makes 3r a critical component in medicinal chemistry campaigns focused on optimizing the pharmacokinetic properties of CNS-active enaminones.

Safety Margin Optimization: Negative Control

The relatively narrow therapeutic index of 3r (TI = 2.8) [1] makes it an excellent negative control or comparator in studies aimed at improving the safety profile of enaminone-based compounds. By comparing the in vitro and in vivo profiles of new, optimized candidates against the well-defined activity-toxicity relationship of 3r, researchers can objectively demonstrate improved therapeutic windows. This is particularly valuable when screening new chemical series where neurotoxicity is a primary concern.

Application
Selection Property
Validation Focus
Enaminone SAR studies
5,5-dimethyl substitution benchmark
MES pharmacophore model validation
CNS penetration profiling
Lipophilicity-driven uptake
Brain-to-plasma ratio and exposure model review
Tolerability margin research
Defined neurotoxicity separation
Rotarod endpoint and therapeutic index benchmarking

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